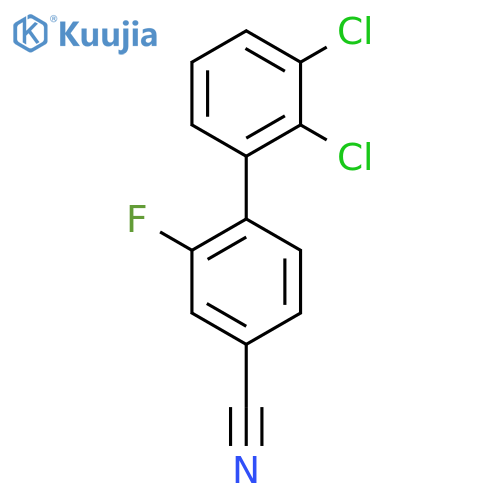Cas no 1361679-02-8 (2',3'-Dichloro-2-fluoro-biphenyl-4-carbonitrile)

1361679-02-8 structure
商品名:2',3'-Dichloro-2-fluoro-biphenyl-4-carbonitrile
CAS番号:1361679-02-8
MF:C13H6Cl2FN
メガワット:266.097844600677
CID:4995820
2',3'-Dichloro-2-fluoro-biphenyl-4-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 2',3'-Dichloro-2-fluoro-biphenyl-4-carbonitrile
-
- インチ: 1S/C13H6Cl2FN/c14-11-3-1-2-10(13(11)15)9-5-4-8(7-17)6-12(9)16/h1-6H
- InChIKey: JSBVNVJYIYWGHU-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CC=1C1C=CC(C#N)=CC=1F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 314
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 23.8
2',3'-Dichloro-2-fluoro-biphenyl-4-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011005453-1g |
2',3'-Dichloro-2-fluoro-biphenyl-4-carbonitrile |
1361679-02-8 | 97% | 1g |
1,549.60 USD | 2021-07-05 | |
| Alichem | A011005453-250mg |
2',3'-Dichloro-2-fluoro-biphenyl-4-carbonitrile |
1361679-02-8 | 97% | 250mg |
494.40 USD | 2021-07-05 | |
| Alichem | A011005453-500mg |
2',3'-Dichloro-2-fluoro-biphenyl-4-carbonitrile |
1361679-02-8 | 97% | 500mg |
806.85 USD | 2021-07-05 |
2',3'-Dichloro-2-fluoro-biphenyl-4-carbonitrile 関連文献
-
Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025
-
2. Synthesis of core-shell gold coated magnetic nanoparticles and their interaction with thiolated DNA†Ian Robinson,Le D. Tung,Shinya Maenosono,Christoph Wälti Nanoscale, 2010,2, 2624-2630
-
Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
1361679-02-8 (2',3'-Dichloro-2-fluoro-biphenyl-4-carbonitrile) 関連製品
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
